An In-depth Technical Guide to 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine: A Core Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide to 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine: A Core Scaffold in Modern Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine, a heterocyclic compound of significant interest to researchers in drug discovery and development. The document details its chemical structure, physicochemical properties, and a validated, multi-step synthetic pathway. Emphasis is placed on the rationale behind experimental choices, exploring the regioselectivity of key transformations. Furthermore, this guide contextualizes the molecule's importance by discussing the broad biological activities associated with the pyrrolo[3,2-b]pyridine scaffold, a privileged core in the design of targeted therapeutics, particularly kinase inhibitors. This document is intended to serve as a practical resource for scientists engaged in the synthesis and application of novel heterocyclic entities.
Introduction and Scientific Context
The pyrrolopyridine class of fused N-heterocycles represents a cornerstone in contemporary medicinal chemistry. These scaffolds, often referred to as azaindoles, are bioisosteres of indoles and are present in a multitude of biologically active molecules and approved pharmaceuticals. Their unique electronic properties and ability to form key hydrogen bonding interactions make them ideal for targeting a wide range of biological entities.
Among the various isomeric forms, the pyrrolo[3,2-b]pyridine core is particularly noteworthy. It serves as the foundational structure for a number of kinase inhibitors and other therapeutic agents, demonstrating efficacy in areas such as oncology and inflammatory diseases. The strategic functionalization of this core allows for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.
This guide focuses on a specific, highly functionalized derivative: 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine (CAS No. 2231674-59-0). The substituents on this molecule are not arbitrary; each serves a critical purpose for synthetic utility and potential biological activity:
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The 5-Chloro group can modulate the electronic properties of the pyridine ring and provides a potential vector for further synthetic elaboration through cross-coupling reactions.
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The 3-Iodo substituent is a key functional handle. The carbon-iodine bond is readily exploited in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of diverse molecular fragments at a late stage of synthesis. This is a crucial strategy in the generation of compound libraries for lead optimization.
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The 1-Methyl group on the pyrrole nitrogen cap eliminates the hydrogen bond donor capability of the N-H group, which can be critical for improving cell permeability and metabolic stability, and for preventing unwanted isomerization or dimerization.
This document provides researchers with the core knowledge required to synthesize, characterize, and strategically employ this valuable chemical building block.
Physicochemical and Structural Properties
The precise experimental data for 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine is not extensively published, as is common for specialized synthetic intermediates. However, its properties can be reliably extrapolated from its immediate precursor, 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine. The addition of a methyl group to the pyrrole nitrogen will predictably increase the molecular weight and lipophilicity (XLogP).
| Property | Value | Source |
| IUPAC Name | 5-chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine | - |
| CAS Number | 2231674-59-0 | |
| Molecular Formula | C₈H₆ClIN₂ | Calculated |
| Molecular Weight | 292.50 g/mol | Calculated |
| Appearance | Expected to be a solid | |
| Molecular Weight (1H Precursor) | 278.48 g/mol | |
| XLogP3 (1H Precursor) | 2.6 | |
| Topological Polar Surface Area (TPSA) | 28.7 Ų | |
| SMILES String | CN1C=C(I)C2=C1N=CC=C2Cl | - |
| InChI Key (1H Precursor) | DTYKKMQQSSHZFS-UHFFFAOYSA-N |
Synthesis and Mechanistic Rationale
The synthesis of 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine is most logically achieved through a three-stage process, starting from commercially available precursors. This pathway is designed for efficiency and control over regiochemistry.
Overall Synthetic Workflow
Caption: Synthetic pathway for 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine.
Stage 1: Synthesis of the 5-Chloro-1H-pyrrolo[3,2-b]pyridine Core
The construction of the core pyrrolopyridine scaffold is efficiently achieved via a palladium- and copper-catalyzed Sonogashira cross-coupling reaction, followed by an in-situ or subsequent cyclization.
Protocol:
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Reaction Setup: To a solution of 2-bromo-6-chloropyridin-3-amine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add triethylamine (TEA, ~8 eq) and copper(I) iodide (CuI, ~0.04 eq).
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Degassing: Degas the mixture thoroughly with an inert gas (Argon or Nitrogen) for approximately 30 minutes.
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Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, ~0.02 eq) and ethynyltrimethylsilane (3.0 eq) to the reaction mixture.
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Reaction: Heat the mixture to 80 °C and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
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Cyclization & Workup: Upon completion of the cross-coupling, the intermediate can be cyclized. While some methods achieve this in one pot, a two-step procedure ensures cleaner conversion. After an initial aqueous workup and extraction with ethyl acetate, the crude trimethylsilyl-protected intermediate is treated with a desilylating agent (like TBAF) or acid to induce cyclization, affording 5-chloro-1H-pyrrolo[3,2-b]pyridine.
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Purification: The crude product is purified by silica gel column chromatography.
Causality and Expertise:
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Choice of Catalysts: The combination of a palladium catalyst (for the main cross-coupling cycle) and a copper(I) co-catalyst (to facilitate the formation of the copper acetylide) is classic for the Sonogashira reaction, ensuring high yields and reaction rates.
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Ethynyltrimethylsilane: Using a protected acetylene like ethynyltrimethylsilane prevents self-coupling (Glaser coupling) and provides a stable, easy-to-handle reagent. The trimethylsilyl (TMS) group is readily removed under mild conditions to allow for the final ring closure.
Stage 2: Regioselective C3-Iodination
The pyrrole ring of the pyrrolo[3,2-b]pyridine system is electron-rich and thus susceptible to electrophilic aromatic substitution. The C3 position is the most nucleophilic and sterically accessible site, leading to highly regioselective halogenation.
Protocol:
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Reaction Setup: Dissolve 5-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in an anhydrous solvent such as DMF or THF in a flask protected from light.
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Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Iodosuccinimide (NIS, 1.05-1.1 eq) portion-wise to the stirred solution.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
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Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining NIS and iodine.
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Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude solid, 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine, is purified by recrystallization or column chromatography.
Causality and Expertise:
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Regioselectivity: The C3 position of the 4-azaindole scaffold is electronically analogous to the C3 position of indole, which is the kinetically favored site for electrophilic attack. This intrinsic reactivity allows for the selective installation of the iodine atom without the need for protecting groups on the pyridine ring.
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N-Iodosuccinimide (NIS): NIS is a mild and effective electrophilic iodinating agent. It is easy to handle and generally results in cleaner reactions and simpler purifications compared to using molecular iodine (I₂), which can sometimes require an activating agent.
Stage 3: N-Methylation of the Pyrrole Nitrogen
The final step is the alkylation of the pyrrole nitrogen. This requires deprotonation with a strong base to form the nucleophilic azaindole anion, which then reacts with a methylating agent.
Protocol:
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Reaction Setup: To a solution of 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DMF under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
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Deprotonation: Stir the mixture at 0 °C for 30 minutes, during which time hydrogen gas evolution should be observed as the anion is formed.
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Methylation: Add methyl iodide (MeI, 1.1-1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
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Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours until complete conversion is observed by TLC or LC-MS.
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Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
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Extraction and Purification: Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product, 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine, is purified by silica gel column chromatography.
Causality and Expertise:
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Base Selection: The N-H of a pyrrole ring is weakly acidic (pKa ≈ 17-18). A strong, non-nucleophilic base like sodium hydride is required for complete and irreversible deprotonation, generating a high concentration of the reactive anion. Weaker bases like carbonates or hydroxides are often insufficient or lead to slower, incomplete reactions.
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Solvent Choice: Anhydrous polar aprotic solvents like DMF or THF are ideal. They effectively solvate the resulting sodium cation without interfering with the nucleophilicity of the azaindole anion.
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Avoiding Over-alkylation: While the pyridine nitrogen is also a potential site for alkylation, reaction at the deprotonated pyrrole nitrogen is kinetically much faster. Using a slight excess of the alkylating agent and maintaining controlled temperatures minimizes the risk of forming a quaternary pyridinium salt.
Applications in Drug Discovery and Chemical Biology
The 5-Chloro-3-iodo-1-methyl-pyrrolo[3,2-b]pyridine scaffold is not merely a synthetic curiosity; it is a high-value intermediate designed for purpose-driven synthesis in drug discovery. Its primary application lies in its use as a versatile building block for creating libraries of more complex molecules for biological screening.
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Kinase Inhibitors: The pyrrolopyridine scaffold is a well-established "hinge-binder" motif in many kinase inhibitors. The pyridine nitrogen can form a crucial hydrogen bond with the backbone amide of the kinase hinge region, a common anchoring point for Type I and Type II inhibitors. The substituents at the 3- and 5-positions can then be elaborated to occupy adjacent hydrophobic pockets and solvent-exposed regions, thereby conferring potency and selectivity.
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Antiproliferative Agents: Derivatives of the pyrrolo[3,2-b]pyridine core have demonstrated significant antiproliferative activity against various cancer cell lines, including melanoma. The ability to rapidly diversify the structure via the 3-iodo position allows for extensive Structure-Activity Relationship (SAR) studies to optimize anticancer efficacy.
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Other Therapeutic Areas: The broader class of pyrrolopyridines has been investigated for a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties, highlighting the versatility of this privileged scaffold.
The title compound, with its pre-installed chloro, iodo, and methyl groups, offers a streamlined entry point into these promising therapeutic areas, saving valuable synthetic steps and enabling researchers to focus on the critical diversification of the molecule.
References
- Kim, H. J., Jung, M. H., Kim, H., El-Gamal, M. I., Sim, T. B., Lee, S. H., Hong, J. H., Hah, J. M., Cho, J. H., Choi, J. H., Yoo, K. H., & Oh, C. H. (2010). Synthesis
